1-(3-Hydroxy-3-methylbutyl)pyrazole-4-boronic Acid Pinacol Ester
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Overview
Description
1-(3-Hydroxy-3-methylbutyl)pyrazole-4-boronic Acid Pinacol Ester is a boronic ester derivative commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a useful reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxy-3-methylbutyl)pyrazole-4-boronic Acid Pinacol Ester typically involves the reaction of pyrazole derivatives with boronic acids or boronate esters. One common method includes the reaction of 4-pyrazoleboronic acid with pinacol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxy-3-methylbutyl)pyrazole-4-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Transesterification: The boronic ester can undergo transesterification reactions with alcohols, leading to the formation of new boronic esters.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as sodium hydroxide, potassium carbonate, or cesium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Major Products Formed
Aryl or Vinyl Compounds: Formed through Suzuki-Miyaura cross-coupling.
New Boronic Esters: Formed through transesterification reactions.
Scientific Research Applications
1-(3-Hydroxy-3-methylbutyl)pyrazole-4-boronic Acid Pinacol Ester has several scientific research applications:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura cross-coupling to form carbon-carbon bonds.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of advanced materials and polymers.
Biological Research: Investigated for its potential as a biochemical probe and in drug discovery.
Mechanism of Action
The primary mechanism of action for 1-(3-Hydroxy-3-methylbutyl)pyrazole-4-boronic Acid Pinacol Ester in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole-4-boronic Acid Pinacol Ester: Similar structure but with a methyl group instead of a hydroxy-methylbutyl group.
4-Pyrazoleboronic Acid Pinacol Ester: Lacks the hydroxy-methylbutyl group, making it less sterically hindered.
Uniqueness
1-(3-Hydroxy-3-methylbutyl)pyrazole-4-boronic Acid Pinacol Ester is unique due to its hydroxy-methylbutyl group, which can influence its reactivity and steric properties. This makes it particularly useful in specific synthetic applications where steric hindrance or additional functional groups are beneficial .
Properties
Molecular Formula |
C14H25BN2O3 |
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Molecular Weight |
280.17 g/mol |
IUPAC Name |
2-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]butan-2-ol |
InChI |
InChI=1S/C14H25BN2O3/c1-12(2,18)7-8-17-10-11(9-16-17)15-19-13(3,4)14(5,6)20-15/h9-10,18H,7-8H2,1-6H3 |
InChI Key |
RTGWUGNBBRLLLV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCC(C)(C)O |
Origin of Product |
United States |
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